molecular formula C22H25ClN2O5S B11351458 Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11351458
M. Wt: 465.0 g/mol
InChI Key: GNPOMECBGFOMKL-UHFFFAOYSA-N
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Description

METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methanesulfonyl Moiety: The methanesulfonyl group is added through a sulfonation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE

Uniqueness

METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of METHYL 3-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-19(22(27)30-2)7-4-8-20(15)24-21(26)17-9-11-25(12-10-17)31(28,29)14-16-5-3-6-18(23)13-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

GNPOMECBGFOMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

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